Fmoc-SDMA hydrochloride salt

Description

Contextualization within Protein Post-Translational Modification Research

Proteins, the workhorses of the cell, are subject to a wide array of chemical alterations after their synthesis, a process known as post-translational modification (PTM). nih.gov These modifications dramatically expand the functional capacity of the proteome, influencing protein structure, localization, and interactions. nih.govresearchgate.net One of the most prevalent and important PTMs in eukaryotic cells is protein methylation, the addition of methyl groups to amino acid residues. wikipedia.orgfrontiersin.org This process is most studied in histones but affects a vast number of proteins involved in diverse cellular functions, from gene expression and signal transduction to DNA repair and RNA metabolism. nih.govrsc.orgbohrium.com

Arginine methylation is a key PTM where methyl groups are transferred from the donor molecule S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues. rsc.orgdovepress.com This reaction is catalyzed by a family of enzymes called protein arginine methyltransferases (PRMTs). frontiersin.orgbohrium.com There are three main types of methylated arginine that result from this process:

Monomethylarginine (MMA) : A single methyl group is added to a terminal nitrogen of the guanidinium (B1211019) group. dovepress.com

Asymmetric Dimethylarginine (ADMA) : Two methyl groups are added to the same terminal nitrogen atom. frontiersin.orgdovepress.com

Symmetric Dimethylarginine (SDMA) : One methyl group is added to each of the two terminal nitrogen atoms of the guanidinium group. frontiersin.orgdovepress.com

Type I PRMTs are responsible for creating ADMA, while Type II PRMTs, such as PRMT5 and PRMT9, catalyze the formation of SDMA. wikipedia.orgdovepress.com The specific type of methylation—MMA, ADMA, or SDMA—is not arbitrary; it dictates the biological outcome by creating distinct recognition sites for other proteins, thereby modulating protein-protein interactions, protein-nucleic acid interactions, and cellular signaling pathways. wikipedia.orgnih.gov Dysregulation of arginine methylation has been linked to numerous diseases, including cancer and neurodevelopmental disorders, making the enzymes and the modifications they catalyze significant targets for research and therapeutic development. frontiersin.orgbohrium.com Symmetric dimethylarginine (SDMA) itself has emerged as a biomarker for conditions like chronic kidney disease and is studied for its role in inflammation and vascular damage. nih.govnih.govbioscmed.combioscmed.com

| Modification Type | Abbreviation | Description | Catalyzing Enzyme Family |

|---|---|---|---|

| Monomethylarginine | MMA | A single methyl group on one terminal guanidino nitrogen. dovepress.com | Type I, II, and III PRMTs dovepress.com |

| Asymmetric Dimethylarginine | ADMA | Two methyl groups on the same terminal guanidino nitrogen. dovepress.com | Type I PRMTs dovepress.com |

| Symmetric Dimethylarginine | SDMA | One methyl group on each of the two terminal guanidino nitrogens. dovepress.com | Type II PRMTs dovepress.com |

Significance in the Chemical Synthesis of Modified Peptides and Proteins

To understand the precise biological role of SDMA, researchers require synthetic peptides where this modified amino acid is placed at specific positions. nih.gov This is achieved through a technique called Solid-Phase Peptide Synthesis (SPPS), with the fluorenylmethyloxycarbonyl (Fmoc) strategy being the most common method. nih.govnih.gov Fmoc-SPPS allows for the stepwise construction of a peptide chain on a solid resin support. nih.gov

Fmoc-SDMA hydrochloride salt is a building block designed specifically for this purpose. chemimpex.compeptide.com It consists of the symmetrically dimethylated arginine (SDMA) amino acid with two crucial protecting groups:

The Fmoc (9-fluorenylmethyloxycarbonyl) group is attached to the alpha-amino group of the arginine. This group is stable under acidic conditions but is easily removed by a mild base (like piperidine), a key feature of the Fmoc-SPPS cycle. nih.govchempep.com

The guanidinium side chain of the SDMA is also protected, often with Boc (tert-butoxycarbonyl) groups . nih.govsigmaaldrich-jp.com This prevents unwanted side reactions at the reactive guanidino function during the peptide coupling steps. chempep.com These Boc groups are stable to the basic conditions used to remove the Fmoc group but are cleaved off during the final step of peptide synthesis using a strong acid like trifluoroacetic acid (TFA). chempep.comsigmaaldrich-jp.com

The use of Fmoc-SDMA allows for the direct and precise incorporation of SDMA into a growing peptide chain. netascientific.com This enables the creation of custom peptide probes, inhibitors, and antigens that are essential for studying the enzymes that create SDMA (Type II PRMTs) and the "reader" proteins that specifically recognize and bind to SDMA-containing sequences in vivo. nih.goveuropa.eu

While the hydrochloride salt form exists, the sodium salt of the protected amino acid, Fmoc-SDMA(Boc)2-ONa, has become more common commercially due to improved stability. sigmaaldrich-jp.comnih.gov The free acid form, Fmoc-SDMA(Boc)2-OH, was found to be less stable during storage. sigmaaldrich-jp.com Regardless of the salt form, the principle remains the same: to provide a stable, ready-to-use building block for the automated or manual synthesis of peptides containing the critical SDMA modification. sigmaaldrich-jp.comnetascientific.com

Historical Development and Role in Methylarginine (B15510414) Analog Design

The investigation into protein arginine methylation was initially hindered by a lack of tools to produce peptides with specific methylation patterns. sigmaaldrich-jp.com The development and commercial availability of Fmoc-protected methylated arginine derivatives, including those for MMA, ADMA, and SDMA, represented a significant technological advance for the field. sigmaaldrich-jp.comsigmaaldrich.comsigmaaldrich.com These building blocks made the synthesis of methylated peptides routine and accessible, paving the way for deeper exploration of the "histone code" and other PTM-driven regulatory systems. nih.govnih.gov

Fmoc-SDMA derivatives are central to the design of methylarginine analogs and chemical probes. europa.eu By synthesizing peptides that contain SDMA, researchers can:

Create substrates to assay the activity of Type II PRMTs. bohrium.com

Develop inhibitors that target the active sites of these enzymes. nih.gov

Generate antigens to produce highly specific antibodies that can detect SDMA in biological samples. google.com

Synthesize probes to identify and study "reader" proteins that contain domains (like the Tudor domain) which specifically recognize the SDMA mark, mediating downstream biological effects. nih.goveuropa.eu

The availability of these synthetic tools, enabled by reagents like this compound and its sodium salt counterpart, has been crucial for dissecting the complex cellular pathways regulated by symmetric arginine dimethylation and for validating PRMTs as potential therapeutic targets in various diseases. bohrium.com

Structure

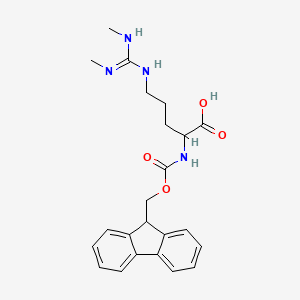

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(N,N'-dimethylcarbamimidoyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4/c1-24-22(25-2)26-13-7-12-20(21(28)29)27-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H,27,30)(H,28,29)(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWCPMLQUQTZMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivative Chemistry of Fmoc Sdma Hydrochloride Salt Precursors

Strategies for the Preparation of Nα-Fmoc Protected Symmetrically Dimethylated Arginine Derivatives

The preparation of Nα-Fmoc protected symmetrically dimethylated arginine derivatives is a multi-step process that requires careful selection of protecting groups to ensure high yield and purity. sigmaaldrich-jp.comnih.gov These derivatives are essential for incorporating SDMA into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). chemimpex.comalfa-chemistry.com

Optimization of Guanidino Protecting Groups (e.g., Boc, Pbf) for Symmetric Dimethylarginine

The choice of protecting group for the guanidino function of arginine is critical to prevent side reactions during peptide synthesis. mdpi.com For symmetric dimethylarginine, two common protecting groups are tert-butyloxycarbonyl (Boc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). sigmaaldrich-jp.com

The bis-Boc protection strategy, where both guanidino nitrogens are protected with a Boc group, is a widely used method. mdpi.com However, a notable drawback of using two Boc groups is the susceptibility of the protected arginine to δ-lactam formation. mdpi.com The Pbf group, while more acid-labile than its predecessor, the pentamethylchromanyl (Pmc) group, can be challenging to remove completely, especially in peptides containing multiple arginine residues. The selection between these protecting groups often depends on the specific requirements of the peptide sequence and the desired cleavage conditions.

| Protecting Group | Advantages | Disadvantages |

| Boc | Effective protection of the guanidino group. | Prone to δ-lactam formation. mdpi.com |

| Pbf | More readily cleaved by acid than Pmc. | Can be difficult to remove completely from peptides with multiple arginines. |

Synthesis and Conversion to Hydrochloride Salt Form

The synthesis of Fmoc-amino acids can be achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu). researchgate.netmerck-lifescience.com.tw The use of Fmoc-Cl, sometimes assisted by ultrasonication, offers a rapid and efficient method for this protection step. researchgate.netarkat-usa.org

Following the Nα-Fmoc protection and appropriate side-chain protection, the resulting compound is often converted to a salt form to improve its stability and handling. sigmaaldrich-jp.com The hydrochloride salt is a common choice. chemimpex.comiris-biotech.de This is typically achieved by treating the Fmoc-protected amino acid with hydrochloric acid. The formation of the hydrochloride salt can enhance the compound's stability, making it more suitable for storage and use in automated peptide synthesizers. sigmaaldrich-jp.com Alternatively, deprotonation of the hydrochloride salt can be accomplished using methods like treatment with zinc dust, which avoids the need for a tertiary base during the coupling reaction in peptide synthesis. core.ac.uk

Considerations for Chemical Purity and Stability of Fmoc-SDMA Building Blocks

The purity and stability of Fmoc-amino acid building blocks are paramount for the successful synthesis of high-quality peptides. nih.govmerck-lifescience.com.tw Impurities in the starting materials can lead to the incorporation of incorrect amino acids or the premature termination of the peptide chain, resulting in a complex mixture of byproducts that are difficult to separate. merck-lifescience.com.tw

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of Fmoc-amino acids. sigmaaldrich.comsigmaaldrich.com Reputable suppliers now offer Fmoc-amino acids with purities exceeding 99%. nih.govmerck-lifescience.com.tw However, even small amounts of certain impurities, such as free amino acids or acetic acid, can have a significant negative impact on the synthesis yield and final peptide purity. merck-lifescience.com.tw

The stability of these building blocks is also a critical factor. For instance, Fmoc-SDMA(Boc)2-OH has been found to be unstable when stored above -20 °C, as the carboxylic acid can catalyze the loss of one of the Boc protecting groups from the guanidine (B92328) moiety. sigmaaldrich-jp.com To address this stability issue, the corresponding sodium salt, Fmoc-SDMA(Boc)2-ONa, was developed, which exhibits improved stability. sigmaaldrich-jp.comalfa-chemistry.com It is recommended to store these derivatives at low temperatures, typically between -10 to -25°C, to maintain their integrity. alfa-chemistry.comsigmaaldrich.com

| Compound | Storage Stability Issue | Improved Formulation |

| Fmoc-SDMA(Boc)2-OH | Unstable above -20 °C due to potential loss of a Boc group. sigmaaldrich-jp.com | Fmoc-SDMA(Boc)2-ONa (sodium salt). sigmaaldrich-jp.com |

Advanced Derivatization for Specialized Peptide Chemistry Applications

The versatility of Fmoc-SDMA precursors allows for their derivatization to suit specialized applications in peptide chemistry. chemimpex.comnih.gov These modifications can be introduced to alter the properties of the final peptide, such as its binding affinity, stability, or to facilitate its detection and purification.

One common application is in the synthesis of peptide-based therapeutics and research tools. chemimpex.com For example, Fmoc-SDMA building blocks are used to create peptides for studying protein-protein interactions, enzyme activity, and cellular signaling pathways where arginine methylation plays a regulatory role. chemimpex.comnih.gov The ability to incorporate SDMA at specific positions within a peptide sequence is essential for dissecting the functional consequences of this post-translational modification. nih.govnih.gov

Furthermore, the Fmoc-SDMA core can be chemically modified to attach labels or other functional moieties. nih.gov For instance, the carboxyl group of the peptide can be derivatized with amine-containing reagents to increase the charge state of the peptide, which can enhance its fragmentation efficiency in mass spectrometry-based proteomics. nih.gov This strategy can lead to more comprehensive sequence coverage and improved identification of modified peptides.

Integration of Fmoc Sdma Hydrochloride Salt into Solid Phase Peptide Synthesis Spps

General Principles and Protocols for Fmoc-SPPS with Modified Amino Acids

Fmoc-SPPS is the predominant method for producing synthetic peptides due to its use of a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups, which allows for milder deprotection conditions compared to the alternative Boc/Bn strategy. nih.govbeilstein-journals.org This methodology is particularly well-suited for creating peptides with post-translational modifications, such as methylation, as many of these modifications are unstable under the harsh acidic conditions required for Boc-SPPS cleavage. nih.gov The synthesis cycle in Fmoc-SPPS involves the iterative deprotection of the Fmoc group with a piperidine (B6355638) solution, followed by the coupling of the next Fmoc-protected amino acid. americanpeptidesociety.org

The incorporation of modified amino acids, including Fmoc-SDMA(Boc)2-ONa, follows the general principles of Fmoc-SPPS. alfa-chemistry.comnetascientific.com This building block is designed for seamless integration into standard automated or manual synthesis protocols. alfa-chemistry.comnetascientific.comcnreagent.com The Fmoc group provides temporary protection of the α-amino group, while the two Boc groups on the guanidino function offer stable side-chain protection that is resistant to the basic conditions of Fmoc deprotection. sigmaaldrich-jp.comalfa-chemistry.com

A key consideration when using modified amino acids is ensuring their purity and stability. For instance, the free acid form of Fmoc-SDMA(Boc)2-OH was found to be less stable during storage, with the potential for partial loss of a Boc protecting group. sigmaaldrich-jp.com To address this, the more stable sodium salt, Fmoc-SDMA(Boc)2-ONa, was introduced and is now the preferred reagent. sigmaaldrich-jp.com

The general workflow for incorporating Fmoc-SDMA(Boc)2-ONa is as follows:

Resin Preparation: The synthesis begins with a solid support (resin) appropriate for the desired C-terminus of the peptide (e.g., a Rink Amide resin for a C-terminal amide). thermofisher.com

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with a solution of piperidine in an organic solvent like DMF or NMP. nih.gov

Washing: The resin is thoroughly washed to remove excess piperidine and the cleaved Fmoc-adduct.

Coupling: The Fmoc-SDMA(Boc)2-ONa is pre-activated and coupled to the free N-terminal amine of the growing peptide chain. alfa-chemistry.comnetascientific.com

Washing: The resin is washed again to remove unreacted reagents and byproducts.

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride (B1165640) can be performed.

Cycle Repetition: This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence. americanpeptidesociety.org

Coupling Reagent Selection and Reaction Optimization for Fmoc-SDMA Incorporation

The selection of an appropriate coupling reagent is critical for achieving high efficiency during the incorporation of any amino acid, including the sterically demanding Fmoc-SDMA(Boc)2-ONa. nih.govsigmaaldrich.com Standard activation methods are generally effective for coupling this derivative. alfa-chemistry.comnetascientific.comsigmaaldrich.com

Commonly used coupling reagents in Fmoc-SPPS fall into two main categories: carbodiimides and onium salts (uronium/phosphonium).

Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) are often used in combination with an additive such as OxymaPure® (ethyl cyano(hydroxyimino)acetate) to form an active ester in situ, which then reacts with the free amine on the peptide-resin. nih.gov This combination is known to perform well and can be enhanced by heating. nih.gov

Onium Salts: Phosphonium (B103445) salts like PyBOP® (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents. sigmaaldrich-jp.com For Fmoc-SDMA(Boc)2-ONa, phosphonium or uronium-based reagents like PyBOP and HBTU are particularly recommended. sigmaaldrich-jp.com

Since Fmoc-SDMA(Boc)2-ONa is a sodium salt, only one equivalent of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is typically required during the coupling reaction, as opposed to the two equivalents often needed for the hydrochloride or free acid forms of Fmoc-amino acids. sigmaaldrich-jp.com

Reaction Optimization: To ensure complete and efficient coupling, several parameters can be optimized:

Reaction Time: Extending the coupling time can help overcome the steric hindrance associated with modified amino acids.

Temperature: Applying heat, either through conventional methods or microwave irradiation, can significantly accelerate coupling reactions. nih.govamericanpeptidesociety.org However, heating must be used judiciously as it can also increase the risk of side reactions like racemization, particularly for sensitive residues like cysteine and histidine. nih.gov

Reagent Excess: Using a molar excess of the Fmoc-amino acid and coupling reagents relative to the resin loading is standard practice to drive the reaction to completion.

Solvent Choice: The choice of solvent can impact resin swelling and reaction kinetics. N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common solvents in Fmoc-SPPS.

| Coupling Reagent Class | Specific Reagent Examples | Additives | Base Requirement for Fmoc-SDMA(Boc)2-ONa | Notes |

| Carbodiimides | DIC | Oxyma | 1 equivalent DIPEA | Effective, can be enhanced with heating. nih.gov |

| Onium Salts (Uronium) | HBTU, HATU | None required | 1 equivalent DIPEA | Highly efficient; recommended for Fmoc-SDMA(Boc)2-ONa. sigmaaldrich-jp.com |

| Onium Salts (Phosphonium) | PyBOP | None required | 1 equivalent DIPEA | Highly efficient; recommended for Fmoc-SDMA(Boc)2-ONa. sigmaaldrich-jp.com |

Minimization of Side Reactions (e.g., Epimerization, Premature Fmoc Cleavage) during Synthesis

Several side reactions can occur during Fmoc-SPPS, potentially compromising the purity and yield of the final peptide. Careful control of reaction conditions is necessary to minimize these issues.

Epimerization: Epimerization, or racemization, is the conversion of an L-amino acid to its D-isomer. This is a significant concern for all amino acids during the activation and coupling steps. nih.gov The risk is heightened for certain residues like cysteine and histidine, especially when heating is employed. nih.gov The use of urethane-based protecting groups like Fmoc helps to suppress racemization during coupling. nih.gov For Fmoc-SDMA, while not exceptionally prone to racemization, using efficient coupling reagents like HATU, which is known for low levels of racemization, and avoiding excessive heating or prolonged activation times is prudent. biosynth.com

Premature Fmoc Cleavage: The Fmoc group is designed to be stable to the acidic conditions of side-chain deprotection but labile to basic conditions. However, certain factors can lead to its premature removal. There is anecdotal evidence suggesting that the basic side chain of dimethyllysine can promote premature Fmoc cleavage during subsequent coupling steps, leading to the undesirable insertion of an extra amino acid (double addition). researchgate.net While this has been noted for dimethyllysine, it is a potential concern for other basic modified residues. To mitigate this, one should ensure complete neutralization of the piperidine from the previous deprotection step and avoid using an excessive amount of base during the coupling reaction.

Cleavage and Deprotection Strategies for SDMA-Containing Peptides

The final step of SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups. sigmaaldrich.com For peptides containing Fmoc-SDMA(Boc)2, this is achieved using a strong acid, typically trifluoroacetic acid (TFA). sigmaaldrich-jp.comalfa-chemistry.comsigmaaldrich.com The Boc protecting groups on the SDMA side chain are designed to be cleanly removed during this TFA-mediated cleavage. alfa-chemistry.comnetascientific.com

A standard cleavage cocktail consists of TFA with a small percentage of "scavengers" to trap the highly reactive cationic species generated from the cleaved protecting groups and linker, thus preventing modification of sensitive amino acids like tryptophan, methionine, and tyrosine. sigmaaldrich.com

Common Cleavage Cocktails:

| Reagent Cocktail | Composition | Recommended For |

| Reagent K | TFA / water / phenol (B47542) / thioanisole (B89551) / 1,2-ethanedithiol (B43112) (EDT) (82.5:5:5:5:2.5) | General purpose, effective for peptides with multiple sensitive residues, including Arg(Pmc/Mtr). sigmaaldrich.com |

| Reagent R | TFA / thioanisole / EDT / anisole (B1667542) (90:5:3:2) | Recommended for peptides containing tryptophan, especially when synthesized on PAL or BAL resins. peptide.com |

| TFA/TIS/Water | TFA / triisopropylsilane (B1312306) (TIS) / water (95:2.5:2.5) | A common, less odorous cocktail suitable for many sequences, particularly when modern, stable protecting groups like Pbf for arginine and Trt for cysteine are used. sigmaaldrich.com |

| TFA/Water | TFA / water (95:5) | Suitable for simple peptides without sensitive residues. The Boc groups on SDMA are readily cleaved by this mixture. sigmaaldrich-jp.com |

Procedure:

The peptide-resin is washed and dried.

The chosen cleavage cocktail is added to the resin (typically 10 mL per gram of resin). peptide.com

The mixture is stirred at room temperature for 1-4 hours. Peptides with multiple arginine residues may require longer cleavage times for complete deprotection. thermofisher.compeptide.com

The resin is filtered off, and the filtrate containing the peptide is collected.

The crude peptide is precipitated from the TFA solution by adding cold methyl t-butyl ether. peptide.com

The precipitated peptide is collected by centrifugation or filtration, washed with cold ether, and dried.

For SDMA-containing peptides, a cocktail of TFA and water is often sufficient to remove the Boc groups. sigmaaldrich-jp.com However, if the peptide sequence contains other sensitive residues, the inclusion of scavengers like TIS is recommended. sigmaaldrich-jp.comsigmaaldrich.com It is important to avoid thiol-based scavengers if other specific modifications, such as those involving aldehydes, are present. sigmaaldrich-jp.com

Automated Synthesis Techniques for SDMA-Modified Peptides

The automation of SPPS has revolutionized peptide synthesis, offering increased efficiency, reproducibility, and throughput compared to manual methods. beilstein-journals.orgamericanpeptidesociety.org Automated synthesizers precisely control the repetitive cycles of deprotection, washing, and coupling, minimizing human error and allowing for unattended operation. americanpeptidesociety.org

The incorporation of Fmoc-SDMA(Boc)2-ONa is fully compatible with automated peptide synthesizers. americanpeptidesociety.orgactivotec.com These instruments can be programmed to handle the specific requirements for coupling modified amino acids. Modern synthesizers offer advanced features that are particularly beneficial for synthesizing complex or "difficult" sequences, which can include those containing modified residues like SDMA. beilstein-journals.orgactivotec.com

Key Features of Automated Synthesizers for SDMA Peptide Synthesis:

Programmable Protocols: Users can define custom protocols, adjusting coupling times, reagent concentrations, and washing steps to optimize the incorporation of sterically hindered residues like SDMA. activotec.com

Heating Capabilities: Many automated systems incorporate microwave or conventional heating options. beilstein-journals.orgamericanpeptidesociety.org This can dramatically reduce synthesis time and improve coupling efficiency for difficult steps, though it must be balanced against the risk of side reactions. nih.govbeilstein-journals.org

UV Monitoring: Real-time UV monitoring of the Fmoc deprotection step provides valuable feedback on the progress of the synthesis, helping to identify and troubleshoot problematic couplings. activotec.com

Compatibility: Automated synthesizers are compatible with a wide range of resins, standard and modified amino acids (including Fmoc-SDMA(Boc)2-ONa), and coupling reagents. activotec.com

The use of automation makes the synthesis of SDMA-modified peptides a routine and reliable process, facilitating research in areas that depend on these critical reagents. beilstein-journals.org

Challenges in Incorporating SDMA into Complex Peptide Sequences and Aggregation Management

A significant challenge in SPPS, particularly for longer peptides or those with a high content of hydrophobic residues, is on-resin aggregation. nih.govsigmaaldrich.comnih.gov As the peptide chain elongates, it can fold into stable secondary structures, such as β-sheets, which render the N-terminus inaccessible for subsequent deprotection and coupling reactions. sigmaaldrich.comnih.gov This leads to incomplete reactions and the formation of deletion sequences, resulting in low yields and difficult purifications. sigmaaldrich.com

While the SDMA residue itself is not inherently prone to causing aggregation, its incorporation into a sequence that is already susceptible to aggregation can be problematic. The synthesis of "difficult sequences," such as transmembrane domains or amyloidogenic peptides, is particularly challenging. sigmaaldrich.comnih.gov

Strategies for Aggregation Management:

Disrupting Secondary Structures: The most effective approach to combat aggregation is to introduce elements that disrupt the formation of inter- and intra-chain hydrogen bonds.

Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific Ser or Thr residues can effectively break up secondary structures. sigmaaldrich.com

Backbone Protection: The use of derivatives like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on glycine (B1666218) residues can prevent aggregation. nih.govsigmaaldrich.com For example, using Fmoc-Gly-(Dmb)Gly-OH can be very effective in sequences with Gly-Gly motifs. sigmaaldrich.com

Optimizing Synthesis Conditions:

"Difficult Sequence" Protocols: Employing lower-loaded resins and elevated temperatures can sometimes improve synthesis outcomes. nih.gov

Microwave Synthesis: Microwave-assisted SPPS can improve yields for difficult sequences by accelerating reactions, although it may not be as effective as backbone protection in all cases. nih.govbeilstein-journals.org

Chaotropic Agents: In some cases, adding chaotropic salts like LiCl to the coupling or deprotection solutions can help disrupt aggregates.

The successful synthesis of complex peptides containing SDMA often requires a multi-faceted strategy, combining the appropriate choice of protected amino acid derivatives, optimized coupling conditions, and proactive measures to prevent on-resin aggregation. nih.govsigmaaldrich.com

Applications in Recombinant Protein and Peptide Engineering for Biological Studies

Generation of Site-Specifically Modified Peptides for Epigenetic Research

The ability to synthesize peptides with precisely placed PTMs is fundamental to deciphering the "histone code," which postulates that specific modifications on histone tails dictate downstream biological outcomes. nih.gov Fmoc-SDMA derivatives are key reagents in this field, enabling the synthesis of histone peptides containing symmetric dimethylarginine at specific residues. sigmaaldrich.com This process is typically achieved through automated Fmoc solid-phase peptide synthesis (SPPS), a method of choice due to its mild deprotection conditions, which are compatible with sensitive modifications like methylation. nih.govnih.gov

The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin. nih.gov When a symmetrically dimethylated arginine is required at a specific position, a protected version such as Fmoc-SDMA(Boc)₂-ONa is used. sigmaaldrich.comsigmaaldrich-jp.com This building block is coupled to the free N-terminus of the resin-bound peptide using standard coupling reagents like HBTU or HATU. nih.govsigmaaldrich-jp.com The Fmoc group is then removed with a piperidine (B6355638) solution, allowing the next amino acid to be added. nih.gov This cycle is repeated until the full-length peptide is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups (like Boc) are removed, typically with a trifluoroacetic acid (TFA) cocktail, to yield the desired SDMA-containing peptide. sigmaaldrich-jp.com

The availability of these synthetic tools has been crucial for advancing epigenetic research, as they provide clean, homogenous populations of modified peptides that are impossible to obtain from biological sources. nih.gov These peptides are used, for example, in developing antibodies specific to the SDMA mark or in studying the enzymes that "write" or "erase" it. nih.gov

Synthesis of Peptidomimetics and Chemical Probes for Protein Methylation Studies

Beyond recreating natural peptide sequences, Fmoc-SDMA building blocks contribute to the development of peptidomimetics and chemical probes designed to study protein methylation with enhanced stability and functionality. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are engineered to have improved properties, such as resistance to degradation by cellular proteases. fu-berlin.de

One important class of peptidomimetics is peptoids, where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. fu-berlin.deportlandpress.com This structural alteration makes them resistant to proteolysis. The synthesis of peptoids often follows a submonomer approach on a solid support, a process that can incorporate mimics of modified amino acids. By creating peptoid-based structures that mimic PRMT substrates, researchers can develop potent and specific tools to probe enzyme function. portlandpress.comresearchgate.net These probes can be used to study enzyme kinetics and mechanisms in a more controlled manner, as they are not susceptible to the enzymatic degradation that can plague studies using natural peptide substrates. researchgate.net

Furthermore, the principles of Fmoc-SPPS are used to construct sophisticated chemical probes. For example, peptides containing SDMA can be synthesized with additional functional groups, such as biotin (B1667282) tags or fluorescent labels, which are used to isolate and identify binding partners or to visualize the localization of methylation events within cells. nih.gov The design of such probes is critical for understanding the biological roles of specific methylation events and for identifying new therapeutic targets. uvic.ca

Design of Substrates and Inhibitors for Protein Arginine Methyltransferases (PRMTs)

Protein Arginine Methyltransferases (PRMTs) are the enzymes responsible for catalyzing arginine methylation. nih.gov They are broadly classified based on their products: Type I PRMTs (e.g., PRMT1) produce asymmetric dimethylarginine (ADMA), while Type II PRMTs (e.g., PRMT5) produce symmetric dimethylarginine (SDMA). portlandpress.comnih.govnih.gov The development of specific substrates and inhibitors for these enzymes is essential for studying their function and for their validation as drug targets. nih.govgoogle.com

Fmoc-SDMA hydrochloride salt and its derivatives are instrumental in this area. By synthesizing peptide sequences known to be targets of PRMTs, such as the N-terminal tail of histone H4, researchers can create specific substrates to measure the activity of these enzymes in vitro. nih.govnih.gov For instance, a peptide containing an unmethylated arginine at a specific site can be used to assay the activity of a Type II PRMT like PRMT5, which would convert it to an SDMA-containing peptide. nih.gov

Conversely, these synthetic substrates can be modified to act as inhibitors. By altering the peptide backbone or the arginine side chain, molecules can be created that bind to the PRMT active site but cannot be methylated, thereby blocking the enzyme's function. portlandpress.com Peptoid-based inhibitors of PRMT1 have been successfully developed using this strategy, demonstrating high selectivity and cellular activity. portlandpress.comresearchgate.net These custom-designed substrates and inhibitors allow for detailed kinetic analysis and help elucidate how factors like adjacent PTMs (e.g., phosphorylation) can influence PRMT activity, thus providing deeper insight into the complex regulation of gene expression. nih.gov

Development of Tools for Investigating SDMA-Binding Domains and Effector Proteins

The biological consequences of SDMA modification are mediated by "reader" or "effector" proteins that contain specialized domains capable of recognizing and binding to the SDMA mark. nih.gov Identifying these effector proteins and understanding their binding specificity is crucial for connecting the SDMA modification to its functional role, whether in transcriptional regulation, RNA processing, or DNA repair. nih.gov

To this end, site-specifically modified peptides synthesized using Fmoc-SDMA are developed into powerful tools. A key application is the creation of peptide microarrays. nih.govscispace.com In this high-throughput technique, a large library of different histone peptides, each with a unique combination of PTMs (including SDMA, ADMA, and various lysine (B10760008) methylations), is synthesized and spotted onto a glass slide. nih.gov These arrays can then be incubated with cell extracts or purified proteins to identify which proteins bind to which specific modification pattern. nih.gov

To facilitate detection, the synthetic peptides are often tagged with a reporter molecule, such as biotin. nih.gov The biotin tag allows for the visualization of binding events using streptavidin conjugated to a fluorescent dye. This approach has been used to interrogate the binding specificity of antibodies and effector proteins, providing a semi-quantitative analysis of their interactions with modified histone tails. nih.gov Such tools are invaluable for mapping the protein interaction networks that are governed by histone PTMs and for validating the targets of SDMA-specific antibodies used in broader proteomic studies. nih.govuni-muenchen.de

Summary of Applications

The following table summarizes the primary research applications of peptides synthesized using Fmoc-SDMA derivatives.

| Application Area | Research Goal | Key Technique(s) | Relevant Enzymes |

| Epigenetic Research | Deciphering the "histone code" | Fmoc-SPPS, Antibody Development | PRMTs, Demethylases |

| Chemical Biology | Creating stable probes to study methylation | Peptoid Synthesis, Bioconjugation | PRMTs |

| Enzymology | Characterizing enzyme activity and kinetics | Enzyme Assays, Inhibition Studies | PRMT5 (Type II) |

| Proteomics | Identifying SDMA "reader" proteins | Peptide Microarrays, Pull-down Assays | SDMA-binding effector proteins |

Advanced Analytical Characterization of Synthesized Sdma Incorporated Biomolecules

Mass Spectrometry Approaches for Sequence and Modification Verification of SDMA Peptides

Mass spectrometry (MS) stands as a cornerstone technology for the detailed analysis of post-translationally modified peptides, including those containing SDMA. jove.com It provides invaluable information on the molecular weight, sequence, and the specific site of modification.

A significant challenge in the analysis of methylated arginine is distinguishing between the isobaric forms: symmetric dimethylarginine (SDMA) and asymmetric dimethylarginine (ADMA), which have the identical mass. cellsignal.com Traditional mass spectrometry techniques alone cannot differentiate between these two forms. nih.gov However, tandem mass spectrometry (MS/MS) methods, which involve the fragmentation of selected peptide ions, have proven effective. biorxiv.org

Under specific fragmentation conditions, such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), SDMA- and ADMA-containing peptides exhibit characteristic neutral losses. biorxiv.orgresearchgate.net Peptides containing SDMA typically show a neutral loss of monomethylamine, while those with ADMA display a neutral loss of dimethylamine. nih.govbiorxiv.org The resulting mass shifts are 31.042 Da for ADMA peptides and 45.058 Da for SDMA peptides. biorxiv.org This subtle but critical difference in fragmentation patterns allows for their unambiguous differentiation. researchgate.net

Furthermore, electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been instrumental in studying the gas-phase fragmentation of methylated arginine residues. nih.gov This technique can identify a variety of low-mass fragment ions, including methylated ammonium, carbodiimidium, and guanidinium (B1211019) ions, which aid in the characterization of the modified peptides. nih.govacs.org Interestingly, matrix-assisted laser desorption/ionization (MALDI) mass spectra can also reveal metastable fragment ions resulting from the cleavage of the arginine side chains, further enabling the distinction between ADMA and SDMA. researchgate.netnih.gov

| Fragmentation Method | Key Differentiator for SDMA | Reference |

| Collision-Induced Dissociation (CID) | Characteristic neutral loss of monomethylamine | researchgate.net |

| Higher-Energy Collisional Dissociation (HCD) | Characteristic neutral loss of monomethylamine, enhanced by higher NCE | nih.govbiorxiv.org |

| Electron Transfer Dissociation (ETD) | Less effective for direct differentiation as the methylation remains intact | nih.gov |

| MALDI-MS | Metastable fragment ions from side-chain cleavage | researchgate.netnih.gov |

Quantitative analysis of SDMA-modified peptides is crucial for understanding the dynamics of protein methylation. Mass spectrometry-based approaches, including both label-free and stable isotope labeling techniques, are widely employed. biocompare.comyoutube.com

Label-free quantification relies on comparing the signal intensities of peptide precursor ions or the spectral counts of identified peptides across different samples. youtube.com While powerful, it can be influenced by variations in ionization efficiency between different peptides. biocompare.com

Stable isotope labeling methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), provide more accurate relative and absolute quantification. youtube.com In this approach, cells are grown in media containing "light" or "heavy" isotopically labeled amino acids. When the resulting proteins are mixed and analyzed by MS, the relative abundance of a peptide from different samples can be determined by comparing the intensities of its light and heavy isotopic forms. youtube.com Isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT) are other powerful techniques where peptides are chemically labeled with tags of the same mass but which yield different reporter ions upon fragmentation, allowing for multiplexed quantitative analysis. biocompare.comyoutube.com

For targeted quantification of specific SDMA-containing peptides, selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) on triple quadrupole or high-resolution instruments, respectively, offer high sensitivity and specificity. biocompare.complos.org These methods involve selecting the precursor ion of the target peptide and monitoring specific fragment ions, allowing for precise quantification even in complex mixtures. plos.org The development of software like Skyline has facilitated the automated analysis of quantitative XL-MS data, making these powerful techniques more accessible. plos.org

| Quantitative Method | Principle | Application for SDMA Peptides | Reference |

| Label-Free Quantification | Comparison of precursor ion intensities or spectral counts | Relative quantification of SDMA peptide abundance | youtube.com |

| Stable Isotope Labeling (e.g., SILAC) | Incorporation of "light" and "heavy" isotopes for direct comparison | Accurate relative and absolute quantification of SDMA peptides | youtube.com |

| Isobaric Tagging (e.g., iTRAQ, TMT) | Chemical labeling with tags that generate reporter ions upon fragmentation | Multiplexed relative quantification of SDMA peptides | biocompare.comyoutube.com |

| Selected/Parallel Reaction Monitoring (SRM/PRM) | Targeted detection and quantification of specific precursor-fragment ion transitions | High-sensitivity and high-specificity absolute quantification of known SDMA peptides | biocompare.complos.org |

Spectroscopic Techniques for Structural and Conformational Analysis of Modified Peptides (e.g., NMR, CD)

While mass spectrometry excels at sequence and modification analysis, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide critical insights into the three-dimensional structure and conformational dynamics of SDMA-incorporated peptides.

Chromatographic Methods for Purity and Homogeneity Assessment of SDMA-Containing Constructs

The synthesis of peptides, including those containing modified amino acids like Fmoc-SDMA hydrochloride salt, inevitably results in a crude product containing various impurities. lcms.cz Chromatographic techniques are therefore essential for the purification and subsequent assessment of the purity and homogeneity of the final SDMA-containing construct.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used method for both the purification and purity analysis of synthetic peptides. lcms.czgyrosproteintechnologies.com This technique separates peptides based on their hydrophobicity. lcms.cz In a typical RP-HPLC setup, a C18 column is used, and peptides are eluted with a gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution. lcms.czcreative-proteomics.com The purity of the peptide is determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total peak area. 2bscientific.com For many applications, a purity of >95% or even >98% is required. gyrosproteintechnologies.com

Solid-phase extraction (SPE) is another valuable chromatographic technique, often used for the initial cleanup and purification of synthetic peptides. nih.gov It can be a rapid and cost-effective alternative to preparative HPLC, especially for smaller scale purifications. researchgate.net

The choice of chromatographic conditions, including the column type, mobile phase composition, and gradient, is critical for achieving optimal separation of the target SDMA-peptide from deletion sequences, incompletely deprotected peptides, and other synthesis-related impurities. nih.gov

| Chromatographic Method | Principle of Separation | Role in SDMA Peptide Analysis | Reference |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Gold standard for purification and purity assessment of synthetic SDMA peptides. | lcms.czgyrosproteintechnologies.com |

| Solid-Phase Extraction (SPE) | Simplified chromatographic separation for sample cleanup and enrichment. | Rapid, initial purification of crude SDMA peptides. | nih.govresearchgate.net |

| Ion-Exchange Chromatography (IEC) | Separation based on net charge. | Alternative or complementary method to RP-HPLC for purification. | nih.gov |

Mechanistic Investigations of Protein Arginine Methylation Pathways Using Sdma Peptides

Elucidation of PRMT Catalytic Mechanisms and Substrate Specificity with SDMA Substrates

The family of PRMTs is categorized into different types based on the methylation products they generate. Type II PRMTs, notably PRMT5 and PRMT9, are responsible for catalyzing the formation of monomethylarginine (MMA) and subsequently SDMA. researchgate.net The product specificity of these enzymes is not absolute and can be influenced by the structural architecture of their active sites.

Studies utilizing site-directed mutagenesis have been crucial in revealing the molecular determinants of product specificity. For instance, PRMT7, which is a Type III enzyme that typically only produces MMA, has been engineered to produce SDMA through specific mutations in its active site. A dual mutation in the protozoan Trypanosoma brucei PRMT7, specifically changing a glutamate to an aspartate in the conserved "double E" loop and a glutamine to an alanine in the canonical THW loop, enabled the enzyme to recognize a monomethylated substrate and catalyze the second methylation step to produce SDMA. nih.gov This demonstrates that the size and character of amino acid residues within two distinct subregions of the active site are critical in determining whether an enzyme can accommodate a monomethylated arginine and proceed to generate SDMA. researchgate.netnih.gov

Conversely, introducing a bulkier residue into the active site of a Type II PRMT can shift its specificity away from SDMA. When a cysteine residue in the active site of human PRMT9 was mutated to a more sterically hindering histidine, the enzyme's activity dramatically shifted from producing SDMA to predominantly generating MMA. researchgate.net These mechanistic insights, gained from studying the interaction of engineered PRMTs with their substrates, underscore the precise structural requirements for SDMA synthesis and provide a model for understanding the catalytic basis of PRMT product specificity.

Kinetic Studies of Methyltransferase Activity on Synthetic SDMA Substrates

Kinetic analyses using synthetic peptide substrates are fundamental to understanding the enzymatic behavior of PRMTs. These studies reveal the efficiency and processivity of the methylation reactions. The generation of SDMA is a two-step process, beginning with the formation of an MMA intermediate. Kinetic studies have shown that for some PRMTs, the second methylation step to form a dimethylated product can occur at a different rate than the first. For PRMT5, the catalytic turnover number (kcat) for SDMA formation is influenced by other post-translational modifications on the substrate peptide.

For example, the activity of PRMT5 on a histone H4 peptide is modulated by modifications on the lysine (B10760008) at position 5 (H4K5). The catalytic efficiency of PRMT5 is enhanced when H4K5 is acetylated, as evidenced by an increased kcat value compared to the unmodified substrate. This suggests that modifications adjacent to the target arginine can allosterically regulate methyltransferase activity.

| H4(1-20) Peptide Substrate Modification (at K5) | kcat (min-1) | Km (µM) | kcat/Km (min-1µM-1) |

|---|---|---|---|

| Unmodified | 0.090 ± 0.0039 | 1.5 ± 0.29 | 0.060 |

| Acetylated (Ac) | 0.12 ± 0.0026 | 0.89 ± 0.13 | 0.13 |

| Methylated (Me) | 0.066 ± 0.0016 | 1.7 ± 0.21 | 0.039 |

| Deaminated (Amine removed) | 0.10 ± 0.0033 | 1.1 ± 0.26 | 0.091 |

This table presents the kinetic parameters for human PRMT5 activity on synthetic histone H4 peptides with various modifications at the lysine 5 position. The data indicates that acetylation at K5 enhances the catalytic efficiency of PRMT5. Data adapted from reference nih.gov.

Interplay between Arginine Methylation (SDMA) and Other Post-Translational Modifications (e.g., Citrullination)

The post-translational modification landscape of a protein is complex, with different modifications often influencing one another. A significant interplay exists between arginine methylation and citrullination, a PTM catalyzed by peptidylarginine deiminases (PADs) that converts arginine to citrulline. This conversion results in the loss of a positive charge and a change in the hydrogen bonding capacity of the residue.

Since both PRMTs and PADs target the same arginine residues, a direct competition for the substrate can occur. The modification of an arginine residue by one enzyme precludes its modification by the other. Therefore, the presence of an SDMA mark on a specific arginine residue will prevent the citrullination of that same residue, and vice-versa. This competitive interplay acts as a molecular switch that can dictate the downstream functional outcomes for the target protein.

For example, on the transcription factor E2F1, methylation by PRMT5 at specific arginine residues promotes cell proliferation, while citrullination of the same region by PAD4 can have opposing effects. researchgate.net Similarly, for the splicing factor SFPQ, methylation by a Type I PRMT increases its affinity for mRNA, whereas citrullination by PAD4 at the same arginine residue decreases its mRNA binding. researchgate.net This demonstrates that the balance between PRMT and PAD activity on a given substrate can fine-tune cellular processes like transcription and RNA processing. The formation of SDMA can therefore be seen as a mechanism to protect specific arginine residues from citrullination, thereby locking the protein into a specific functional state.

Functional Implications of SDMA on Protein-Protein and Protein-Nucleic Acid Interactions at the Molecular Level

The addition of two methyl groups to the guanidinium (B1211019) group of arginine to form SDMA alters the size, shape, and hydrophobicity of the residue without changing its net positive charge. These seemingly subtle changes have profound implications for molecular interactions, primarily by creating or blocking docking sites for other proteins.

A key mechanism through which SDMA exerts its function is by being recognized by specific protein modules known as "reader" domains. The Tudor domain is a well-characterized reader of methylarginine (B15510414) marks. nih.gov These domains contain an aromatic "cage," typically composed of tyrosine or phenylalanine residues, that specifically accommodates the methylated arginine side chain. nih.gov The interaction between the SDMA mark and the Tudor domain facilitates specific protein-protein interactions that are crucial for the assembly of large macromolecular complexes.

A classic example is the role of SDMA in the assembly of the small nuclear ribonucleoprotein (snRNP) core particle, a critical component of the spliceosome. The Survival of Motor Neuron (SMN) protein contains a Tudor domain that recognizes and binds to SDMA marks present on the C-terminal tails of Sm proteins (e.g., SmD1, SmD3, and SmB/B'). nih.govnih.gov This interaction is essential for the proper assembly of the Sm ring onto snRNA, a key step in spliceosome biogenesis. nih.gov The binding affinity of these interactions is a critical determinant of their biological function, with dissociation constants (Kd) typically in the micromolar to millimolar range.

| Tudor Domain Protein | Peptide Ligand | Dissociation Constant (Kd) |

|---|---|---|

| SMN | Generic sDMA | 476 µM biorxiv.org |

| SMN | PIWIL1_R4me2s | 46 µM plos.org |

| SMN | Generic aDMA | 1025 µM nih.gov |

| TDRD3 | Methylated G3BP1 RRM-RGG | 370 µM ustc.edu.cn |

| Tud9 (Drosophila) | sDMA peptide of Aub | Sub-millimolar range nih.gov |

This table shows the dissociation constants (Kd) for the interaction between various Tudor domain-containing proteins and peptides carrying symmetric (sDMA) or asymmetric (aDMA) dimethylarginine marks. Lower Kd values indicate stronger binding affinity. Data compiled from references nih.govnih.govbiorxiv.orgplos.orgustc.edu.cn.

Arginine methylation also impacts protein-nucleic acid interactions. A significant proportion of methylated proteins are RNA-binding proteins, and the modification often occurs within arginine-glycine-rich (RGG/RG) motifs that are known to interact with nucleic acids. nih.gov The effect of methylation on binding affinity can be context-dependent. In some cases, methylation can weaken the interaction between a protein and DNA or RNA. For instance, arginine methylation has been shown to reduce the binding capacity of the heterogeneous nuclear ribonucleoprotein (hnRNP) A1 for single-stranded DNA. nih.gov In other contexts, such as the methylation of histone H3 at arginine 42, it is suggested to weaken histone-DNA interactions, which can contribute to transcriptional activation. acs.org The addition of the bulky methyl groups can sterically hinder the precise interactions required for high-affinity nucleic acid binding or alter the protein's conformation in a way that affects its binding interface.

Advanced Biochemical and Biophysical Studies Utilizing Fmoc Sdma Derivatives

Probing Molecular Recognition Events Involving SDMA Residues in Biological Systems

The incorporation of SDMA into synthetic peptides using Fmoc-SDMA derivatives is a powerful strategy to dissect molecular recognition events. nih.gov Arginine methylation, including symmetric dimethylation, creates binding sites for a class of proteins known as "readers," which contain specific domains that recognize the methylated arginine. nih.gov A prominent family of methylarginine (B15510414) readers contains the Tudor domain. nih.gov

By synthesizing peptides with precisely placed SDMA residues, researchers can investigate the binding affinity and specificity of these reader proteins. These studies are crucial for understanding how the cellular machinery interprets the arginine methylation code. nih.gov Biophysical techniques such as Förster resonance energy transfer (FRET), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be employed to quantify the interactions between SDMA-containing peptides and their binding partners. purdue.edu These methods provide valuable data on the kinetics and thermodynamics of these interactions, revealing the subtle molecular forces that govern recognition. purdue.eduwhiterose.ac.ukrsc.org

For example, a study might involve the synthesis of a peptide sequence from a known protein that is endogenously modified with SDMA. The binding of this synthetic peptide to a putative reader protein can then be measured. By comparing the binding of the SDMA-containing peptide to an unmethylated counterpart, the specific contribution of the dimethylation to the interaction can be determined.

| Peptide Sequence | Modification | Putative Reader Protein | Binding Affinity (Kd) | Biophysical Method |

| RGGFRGGRGGF | Symmetric Dimethylarginine (SDMA) | Tudor Domain Protein A | 1.5 µM | Isothermal Titration Calorimetry (ITC) |

| RGGFRGGRGGF | None | Tudor Domain Protein A | No significant binding | Isothermal Titration Calorimetry (ITC) |

| GGYRGGYRG | Symmetric Dimethylarginine (SDMA) | WD40 Repeat Protein B | 5.2 µM | Surface Plasmon Resonance (SPR) |

| GGYRGGYRG | None | WD40 Repeat Protein B | 50 µM | Surface Plasmon Resonance (SPR) |

This table presents hypothetical data to illustrate the application of SDMA-containing peptides in molecular recognition studies.

Investigation of SDMA's Role in Cellular Processes through Molecular and Mechanistic Studies

Fmoc-SDMA derivatives are instrumental in creating tools to explore the diverse roles of SDMA in cellular functions. nih.gov While initially considered a relatively inert metabolic byproduct, SDMA is now recognized as an important molecule in various physiological and pathological processes. nih.gov Elevated levels of SDMA are associated with conditions such as chronic kidney disease and cardiovascular disease. nih.govresearchgate.net

One area of investigation is the role of SDMA in nitric oxide (NO) synthesis. researchgate.net SDMA can compete with L-arginine for transport across cell membranes, potentially limiting the availability of L-arginine for nitric oxide synthase (NOS) and thereby indirectly inhibiting NO production. researchgate.netnih.gov Synthetic peptides containing SDMA can be used in cellular uptake assays to study the kinetics of this competitive inhibition.

Furthermore, SDMA has been implicated in inflammatory processes. nih.gov Studies have shown that SDMA can induce the production of reactive oxygen species (ROS) in monocytes and activate inflammatory signaling pathways such as NF-κB. nih.govresearchgate.net By introducing SDMA-containing peptides into cell culture systems, researchers can dissect the molecular mechanisms underlying these pro-inflammatory effects. These peptides can also be used to study the impact of SDMA on gene expression, for instance, by examining changes in the transcription of inflammatory cytokines. nih.gov

| Cellular Process | Experimental System | Key Findings |

| Nitric Oxide Synthesis | Endothelial cell culture | SDMA-containing peptides competitively inhibit L-arginine uptake, leading to reduced NO production. researchgate.netnih.gov |

| Inflammation | Monocyte cell culture | Peptides with SDMA residues stimulate the production of reactive oxygen species (ROS). nih.gov |

| Gene Expression | Macrophage cell line | Introduction of SDMA-modified peptides leads to the upregulation of NF-κB target genes, including inflammatory cytokines. nih.gov |

Development of In Vitro Assays for Methyltransferase and Demethylase Activities Targeting SDMA

The development of robust in vitro assays is essential for identifying and characterizing the enzymes that write and erase the SDMA mark: protein arginine methyltransferases (PRMTs) and the yet-to-be-fully-characterized arginine demethylases. mdanderson.orgspringernature.com Fmoc-SDMA derivatives are crucial for synthesizing substrates and standards for these assays.

For methyltransferase assays, synthetic peptides lacking the SDMA modification are used as substrates for PRMTs that catalyze symmetric dimethylation, such as PRMT5. nih.gov The assay typically involves incubating the peptide substrate with the enzyme and a methyl donor, usually S-adenosyl-L-[methyl-3H]-methionine. mdanderson.orgnih.govresearchgate.net The incorporation of the radiolabeled methyl group into the peptide can be quantified using methods like scintillation counting or visualized by autoradiography after separation by SDS-PAGE. mdanderson.orgnih.govresearchgate.net Fmoc-SDMA-containing peptides can serve as standards in these assays to confirm the identity of the reaction product.

For demethylase assays, synthetic peptides containing the SDMA modification are used as substrates. The activity of a putative demethylase is measured by the removal of the methyl groups. springernature.comreactionbiology.com This can be detected through various methods, including mass spectrometry to observe the mass shift corresponding to demethylation, or by using antibodies that specifically recognize the SDMA mark in an ELISA-based format. High-throughput screening (HTS) formats of these assays can be developed to identify inhibitors of these enzymes, which could have therapeutic potential. nih.govnih.govlongdom.org

| Assay Type | Key Components | Detection Method |

| Methyltransferase Assay | Peptide substrate, PRMT enzyme, S-adenosyl-L-[methyl-3H]-methionine | Scintillation counting, Autoradiography, Mass spectrometry |

| Demethylase Assay | SDMA-containing peptide substrate, Putative demethylase enzyme | Mass spectrometry, ELISA with SDMA-specific antibodies, Fluorescence-based detection |

Integration with Chemical Biology Strategies for Target Identification and Validation

Fmoc-SDMA hydrochloride salt is a valuable reagent for integrating into broader chemical biology strategies aimed at identifying and validating the proteins that interact with or are regulated by SDMA. nih.govnih.govrsc.org These strategies often involve the design of chemical probes to study biological processes in complex cellular environments. mdpi.com

One approach is the synthesis of affinity-based probes. An SDMA-containing peptide, synthesized using Fmoc-SDMA, can be functionalized with a tag, such as biotin (B1667282) or a photo-crosslinker. researchgate.net When introduced into a cell lysate, this probe will bind to SDMA "reader" proteins or other interacting partners. The tagged protein complexes can then be isolated, for example, using streptavidin-coated beads, and the interacting proteins identified by mass spectrometry. researchgate.net

Furthermore, SDMA-containing peptides can be used in competitive binding assays to validate potential drug candidates that target SDMA-protein interactions. In such an assay, a known interaction between an SDMA peptide and its reader protein is established. The ability of a small molecule to disrupt this interaction is then measured, providing evidence that the molecule may be a promising lead for further development. These chemical biology approaches are essential for translating our fundamental understanding of SDMA biology into potential therapeutic strategies. nih.govnih.gov

Q & A

Q. What is the role of Fmoc-SDMA hydrochloride salt in peptide synthesis, and how does it differ from non-methylated arginine derivatives?

this compound (Fmoc-symmetric dimethylarginine) is used to incorporate symmetrically dimethylated arginine residues into peptides, which are critical for studying post-translational modifications (PTMs) in epigenetics and protein-protein interactions. Unlike non-methylated arginine derivatives, the dimethylation alters steric and electronic properties, affecting binding affinity and molecular recognition. This compound enables direct synthesis of dimethylated peptides via automated solid-phase methods, bypassing enzymatic methylation steps .

Q. What storage conditions are recommended to preserve the stability of this compound?

The compound should be stored in a tightly sealed container at –20°C under inert gas (e.g., nitrogen) to prevent hydrolysis and oxidation. Moisture-sensitive handling is essential, as hydrochloride salts can deliquesce under humid conditions, leading to decomposition. Storage protocols align with those for similar Fmoc-protected amino acids (e.g., Fmoc-Sar-OH), emphasizing desiccation and temperature control .

Q. How can researchers confirm the successful coupling of Fmoc-SDMA hydrochloride during solid-phase peptide synthesis (SPPS)?

Post-coupling verification involves Kaiser tests (ninhydrin assay) for free amine detection. For quantitative analysis, HPLC with UV detection (220–280 nm) monitors coupling efficiency. Mass spectrometry (MS) is used post-cleavage to confirm molecular weight integrity, while NMR (e.g., H or C) validates dimethylation patterns .

Advanced Research Questions

Q. How do inorganic salts (e.g., NaCl, MgSO₄) interfere with the derivatization efficiency of Fmoc-SDMA hydrochloride in peptide synthesis?

High salt concentrations (0.3–5 M) can inhibit derivatization by competing with the reactive amino groups, reducing coupling yields. For example, NaCl at >0.5 M may form ion pairs with the hydrochloride counterion, destabilizing the Fmoc group. Salt interference is particularly critical in extraterrestrial sample preparation (e.g., Mars or Europa analogs), where salt-organic interactions must be mitigated via pre-treatment steps like dialysis or ion-exchange chromatography .

Q. What strategies optimize the solubility and reaction kinetics of Fmoc-SDMA hydrochloride in non-polar solvents during SPPS?

Solubility challenges in solvents like DMF or DCM can be addressed by:

- Additives : 1% (v/v) HOBt or Oxyma Pure to reduce aggregation.

- Temperature modulation : Heating to 40–45°C improves dissolution without Fmoc deprotection.

- Ultrasound-assisted mixing : Enhances dispersion in resin slurries. Kinetic studies show a 20–30% yield improvement under optimized conditions compared to standard protocols .

Q. How can researchers resolve contradictions in dimethylarginine quantification data when using Fmoc-SDMA hydrochloride?

Discrepancies in LC-MS/MS or ELISA data often arise from incomplete deprotection or side reactions (e.g., guanidino group oxidation). Mitigation steps include:

- Deprotection validation : Use TFA cleavage cocktails with scavengers (e.g., triisopropylsilane) to minimize side-chain modifications.

- Calibration standards : Synthesize isotope-labeled internal standards (e.g., C-SDMA) to correct for matrix effects. Cross-validation with orthogonal methods (e.g., amino acid analysis) is recommended .

Q. What advanced analytical techniques differentiate Fmoc-SDMA hydrochloride from asymmetric dimethylarginine (ADMA) derivatives in complex mixtures?

- Ion mobility spectrometry (IMS) : Separates SDMA and ADMA based on collision cross-section differences.

- Tandem MS/MS : Fragmentation patterns (e.g., m/z 175 for SDMA vs. m/z 173 for ADMA) provide diagnostic ions.

- Chiral chromatography : Utilizes crown ether columns to resolve enantiomeric impurities introduced during synthesis .

Methodological Considerations

-

Salt Interference Tables :

Salt Type Concentration Range (M) Derivatization Yield Reduction Mitigation Strategy NaCl 0.5–5.0 15–40% Dialysis, ion-exchange resins MgSO₄ 0.3–2.0 10–25% Chelating agents (EDTA) CaCO₃ 0.1–1.0 5–15% Acidic pre-treatment (pH 2–3) -

Synthesis Optimization Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.